Relevance:PF-04254644 shares the core structure of the [, , ]triazolo[4,3-b]pyridazine with 3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine. Both compounds have a methyl group attached to the triazolopyridazine core, PF-04254644 at the 6-position and the target compound at the 7-position. Additionally, both compounds feature a substituent at the 3-position of the triazolopyridazine core.
Compound Description: These compounds were synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline and various benzoyl chlorides. [] Preliminary antimicrobial activity testing revealed these derivatives exhibit good to moderate activity against various microorganisms. []
Relevance:This series of compounds share the core [, , ]triazolo[4,3-b]pyridazine structure with 3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine and maintain the methyl group at the 6-position of the triazolopyridazine core. They also share the presence of an aromatic ring substituent at the 3-position of the triazolopyridazine core, though the substituent in these compounds is further derivatized.
Compound Description:These derivatives were prepared from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline and various sulfonyl chlorides. [] Preliminary antimicrobial studies demonstrated they possess good to moderate activity against a range of microorganisms. []
Relevance:This class of compounds, like the benzamide derivatives, is structurally related to 3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine through their shared [, , ]triazolo[4,3-b]pyridazine core and the methyl substituent at the 6-position of this core. The presence of an aromatic ring at the 3-position of the triazolopyridazine core, albeit with additional modifications, further strengthens the structural similarity.
Compound Description:This compound is a potent and selective tankyrase (TNKS) inhibitor with low nanomolar activity. [] Crystallographic studies confirm that it functions as an NAD+ isostere. [] This compound is considered a promising pharmacological tool for investigating the roles of TNKS in both physiological and pathological conditions. []
Relevance:While 4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (12) shares the core [, , ]triazolo[4,3-b]pyridazine structure with 3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine, it differs significantly in the substitution pattern. Notably, compound 12 lacks a substituent at the 3-position, a key feature of the target compound and several related compounds. This difference highlights the versatility of the triazolopyridazine scaffold for accommodating diverse substitutions and generating compounds with distinct biological activities.
Compound Description: SGX523 is a c-Met inhibitor investigated for its potential in treating solid tumors. [] In clinical trials, patients administered SGX523 exhibited compromised renal function, attributed to crystal deposits found in their renal tubules. [] Further investigation revealed that SGX523 undergoes species-specific metabolism by aldehyde oxidase (AO). [] In monkeys and humans, AO converts SGX523 into a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11). [] The formation of M11, with its drastically reduced solubility compared to SGX523, is thought to be responsible for the obstructive nephropathy observed in clinical studies. []
Relevance:SGX523, like PF-04254644, shares the core [, , ]triazolo[4,3-b]pyridazine structure with 3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine. Both SGX523 and the target compound feature a methyl group attached to the triazolopyridazine core, SGX523 at the 6-position like PF-04254644. Interestingly, both compounds also possess a substituent at the 3-position of the triazolopyridazine core.
This list exemplifies how researchers leverage the core structure of [, , ]triazolo[4,3-b]pyridazine, by modifying substituents at various positions, to develop compounds with a range of biological activities and pharmacological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-Desacetyl O4-Desmethyl O3-Desethyl Apremilast is a related compound of Apremilast, an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis. Apremilast is also an anti-inflammatory agent.